molecular formula C22H32F2 B153597 trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) CAS No. 82832-58-4

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B153597
CAS No.: 82832-58-4
M. Wt: 334.5 g/mol
InChI Key: NZXZINXFUSKTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C22H32F2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) typically involves the reaction of 4-butylcyclohexanone with 3,4-difluorobenzene under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions: trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .

Biology: While its direct applications in biology are limited, the compound can be used as a model system for studying the interactions of fluorinated compounds with biological molecules .

Medicine: The compound’s potential medicinal applications are still under investigation. Its structural properties suggest it could be a candidate for drug development, particularly in designing molecules with specific binding affinities .

Industry: In the industrial sector, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) is used in the production of liquid crystal materials. These materials are essential for manufacturing displays and other optical devices .

Mechanism of Action

The mechanism of action of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity. The pathways involved in its mechanism of action are still being studied, but it is believed that the compound can modulate the activity of certain enzymes and receptors .

Comparison with Similar Compounds

  • trans,trans-4-Butyl-4’-(3,4-dichlorophenyl)-1,1’-bi(cyclohexane)
  • trans,trans-4-Butyl-4’-(3,4-dibromophenyl)-1,1’-bi(cyclohexane)
  • trans,trans-4-Butyl-4’-(3,4-dimethylphenyl)-1,1’-bi(cyclohexane)

Comparison: Compared to its analogs, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability and reactivity, making it more suitable for specific applications in materials science and liquid crystal technology .

Properties

IUPAC Name

4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXZINXFUSKTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566662
Record name 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82832-58-4
Record name 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.